3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with tert-butyl, ethoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the sulfonamide intermediate by reacting 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 6-methyl-2-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The tert-butyl and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 3-tert-butyl-4-formyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, while reduction of the sulfonamide group may produce 3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzeneamine.
Scientific Research Applications
3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-tert-butyl-4-ethoxybenzenesulfonamide: Lacks the pyridinyl group, which may influence its binding affinity to biological targets.
N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks both the tert-butyl and ethoxy groups, resulting in different chemical and biological properties.
Uniqueness
The presence of the tert-butyl, ethoxy, and pyridinyl groups in 3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide makes it unique compared to similar compounds
Properties
IUPAC Name |
3-tert-butyl-4-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-16-11-10-14(12-15(16)18(3,4)5)24(21,22)20-17-9-7-8-13(2)19-17/h7-12H,6H2,1-5H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQASHXLKSQKISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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